molecular formula C24H24N4O2S B11362082 N-(6-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(6-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11362082
M. Wt: 432.5 g/mol
InChI Key: YJSVMAYHGBCING-UHFFFAOYSA-N
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Description

“N-(6-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that features a benzothiazole ring, an indole ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H24N4O2S/c1-14-3-5-19-18(9-14)16(12-25-19)7-8-28-13-17(11-22(28)29)23(30)27-24-26-20-6-4-15(2)10-21(20)31-24/h3-6,9-10,12,17,25H,7-8,11,13H2,1-2H3,(H,26,27,30)

InChI Key

YJSVMAYHGBCING-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=NC5=C(S4)C=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide” would likely involve multiple steps, including:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Pyrrolidine Ring: This can be synthesized through the cyclization of a suitable amino acid derivative.

    Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and benzothiazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the indole ring could lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

Due to its structural complexity, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its combination of three distinct ring systems, which may confer unique biological activities and chemical reactivity.

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